molecular formula C19H11NO B11847959 Indeno[2,1-b]carbazol-7(5H)-one

Indeno[2,1-b]carbazol-7(5H)-one

Cat. No.: B11847959
M. Wt: 269.3 g/mol
InChI Key: ZYRXBASOGFEFJL-UHFFFAOYSA-N
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Description

Indeno[2,1-b]carbazol-7(5H)-one (CAS 1421827-67-9) is a high-purity organic compound that serves as a fundamental building block in advanced materials science. This heterocyclic aromatic molecule features a rigid, planar architecture and extended π-conjugation, making it an excellent candidate for optoelectronic applications . The compound has a molecular formula of C19H11NO and a molecular weight of 269.30 g/mol . Its primary research value lies in its application as a core structure for developing high-performance materials for organic light-emitting diodes (OLEDs). Derivatives of indenocarbazole are specifically designed as host materials in phosphorescent OLEDs (PHOLEDs), where they contribute to excellent hole transport capability and high triplet energy (T1), which are critical for device efficiency and stability . Research demonstrates that such indenocarbazole-based hosts can enable solution-processable green PHOLEDs, achieving high current efficiency of up to 66.3 cd A⁻¹ and significant operational lifetimes . Furthermore, indeno[2,1-b]carbazole-based structures are also explored as novel metal-free organic dyes in dye-sensitized solar cells (DSSCs), contributing to overall conversion efficiencies, thus highlighting their versatility in renewable energy research . This product is intended for research and laboratory use only. It is strictly not for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

Molecular Formula

C19H11NO

Molecular Weight

269.3 g/mol

IUPAC Name

5H-indeno[2,1-b]carbazol-7-one

InChI

InChI=1S/C19H11NO/c21-19-13-7-2-1-5-11(13)14-9-15-12-6-3-4-8-17(12)20-18(15)10-16(14)19/h1-10,20H

InChI Key

ZYRXBASOGFEFJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C4C(=C3)C5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Gold(I)-Catalyzed Cascade Cyclizations

Gold(I) complexes, such as IPrAuNTf₂, enable stereoselective access to indeno-carbazole derivatives via cyclopropane intermediates. In a representative procedure:

  • Substrate Design : o-(Alkynyl)styrenes bearing thio- or seleno-aryl groups undergo gold(I)-catalyzed enyne cycloisomerization.

  • Mechanistic Pathway : Activation of the alkyne by gold coordination triggers a 5-endo-dig cyclization, forming a cyclopropyl gold carbene intermediate. Intramolecular Friedel–Crafts-type attack by the arylthio/seleno group then yields the indeno[1,2-b]chromene skeleton (Table 1).

Table 1: Optimization of Gold Catalysts for Indeno-Chromene Synthesis

EntryCatalystYield (%)Selectivity
1IPrAuNTf₂89>99:1
2Ph₃PAuNTf₂7185:15
3XPhosAuNTf₂7692:8

While this method achieves excellent diastereoselectivity (>99:1), its direct application to this compound requires substitution of the thioaryl group with a nitrogen-containing nucleophile to form the carbazole ring.

Palladium-Catalyzed C–H Activation

Palladium(II) acetate in combination with directing groups (e.g., 8-aminoquinoline) facilitates intramolecular C–H arylation, enabling annulation of the indenone and carbazole moieties. This approach remains underexplored but offers potential for late-stage functionalization.

One-Pot Multicomponent Annulation Protocols

Recent work highlights the efficiency of one-pot strategies for assembling polycyclic frameworks. For example, condensation of 2-(alkynyl)benzaldehydes with amines and ketones under basic conditions generates hydrazone intermediates in situ, which undergo cyclization upon acidification. A modified protocol for this compound could involve:

  • Condensation : 2-Amino-dibenzo[b,f]oxazepine with ethyl formate in sodium ethoxide/benzene yields ethoxymethylene intermediates.

  • Cyclization : Glacial acetic acid promotes simultaneous indolization and lactam formation, achieving yields of 70–75%.

Stereochemical Control and Resolution Strategies

The planar chirality of this compound arises from the non-symmetrical fusion of the indenone and carbazole rings. Enantioselective gold catalysis using chiral N-heterocyclic carbene (NHC) ligands, such as (R)-DTBM-SEGPHOS-AuCl, has been reported for analogous systems, achieving enantiomeric excess (ee) values up to 88%. Resolution via chiral stationary phase HPLC or enzymatic kinetic resolution remains viable for racemic mixtures.

Analytical Characterization and Spectral Data

Critical spectroscopic signatures for this compound derivatives include:

  • IR : C=O stretch at 1710–1730 cm⁻¹, N–H stretch at 3150–3200 cm⁻¹.

  • ¹H NMR : Distinctive deshielding of the lactam proton (δ 11.8–12.1 ppm) and aromatic multiplet integration for the fused rings.

  • MS : Molecular ion peaks at m/z 300–350 with fragmentation patterns indicative of sequential loss of CO and NH groups.

Chemical Reactions Analysis

Indeno[2,1-b]carbazol-7(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinone derivatives, while reduction could produce hydro derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Indeno[2,1-b]carbazol-7(5H)-one serves as a crucial building block in organic synthesis. It is often utilized in the preparation of more complex organic compounds through various chemical reactions such as oxidation, reduction, and substitution. The compound can undergo reactions with oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride, leading to derivatives with enhanced properties for further applications.

Biological Applications

Therapeutic Potential
Research indicates that derivatives of this compound exhibit potential therapeutic properties, particularly in anticancer and antimicrobial activities. For instance, studies have shown that certain derivatives can selectively inhibit cancer cell proliferation by targeting specific molecular pathways .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various indeno derivatives against human cancer cell lines (SKOV-3, PC-3, HeLa). The results indicated that some compounds derived from this compound displayed significant cytotoxicity with IC50 values ranging from 23.69 μM to 73.05 μM across different cell lines .

Material Science Applications

Organic Electronics
this compound is increasingly being utilized in the development of advanced materials for organic electronics. Its properties make it suitable for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells.

OLEDs

The compound functions as a hole-transporting material due to its extended π-electron system, which facilitates efficient charge transfer within devices. Research has demonstrated that incorporating this compound into OLED structures enhances device performance by improving hole mobility and overall efficiency .

Material Function Performance Metrics
This compoundHole transportEnhanced charge mobility
Derivative ALight emissionHigh quantum efficiency
Derivative BStabilityIncreased thermal stability

Mechanism of Action

The mechanism of action of Indeno[2,1-b]carbazol-7(5H)-one involves its interaction with molecular targets and pathways. In organic electronics, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its extended π-electron system, which allows for efficient charge transfer. In biological systems, the compound’s mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues

2,3-Dihydro-1H-carbazol-4(9H)-one (CAS 15128-52-6)
  • Structure : Contains a partially saturated carbazole core with a ketone group.
  • Molecular formula: C12H11NO.
  • Similarity score: 0.91 (compared to indeno-carbazolones) .
5′H-Spiro[fluorene-9,7′-indeno[2,1-b]carbazole] (CAS 1257247-94-1)
  • Structure: Spiro-conjugated fluorene and indeno-carbazole units.
  • Molecular formula : C31H19N.
  • Molecular weight : 405.49 g/mol .
  • Key differences : The spiro architecture introduces steric hindrance, which may reduce aggregation in optoelectronic applications.
Benzoimidazole-Indeno Pyridine Hybrids
  • Example: (1H-Benzoimidazol-5-yl)(cis-6-hydroxy-7-methyl-hexahydro-indeno[2,1-b]pyridin-1-yl)-methanone.
  • Molecular weight : 362.15 g/mol .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Aromaticity
Indeno[2,1-b]carbazol-7(5H)-one C31H19N 405.49 Ketone, fused aromatic High
2,3-Dihydro-1H-carbazol-4(9H)-one C12H11NO 185.22 Ketone, partially saturated Moderate
Spiro[fluorene-indeno-carbazole] C31H19N 405.49 Spiro junction, ketone High
NQ7 (Oxazolone-indole hybrid) C13H13N3O2 243.26 Oxazolone, indole Moderate

Notes:

  • Higher molecular weight and aromaticity in indeno-carbazolones may enhance π-π stacking in solid-state applications but reduce solubility .
  • Introduction of heteroatoms (e.g., sulfur in thiadiazoles) can alter redox properties and bioactivity .

Biological Activity

Indeno[2,1-b]carbazol-7(5H)-one, particularly in its 5-phenyl derivative form, has garnered attention for its potential biological activities. This compound belongs to the indeno[2,1-b]carbazole class, which is characterized by a complex aromatic structure that contributes to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-phenylthis compound features a carbonyl group at the 7-position, which plays a crucial role in its biological activity. The molecular formula is C₁₈H₁₃N (molecular weight approximately 263.31 g/mol) . The compound's unique arrangement of functional groups enhances its reactivity and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have interactions with key signaling pathways involved in cancer progression. It has shown potential as an antiproliferative agent against various cancer cell lines, including lung carcinoma (A549) and colon cancer (HT29) cells .
  • Antimicrobial Properties : Similar compounds within the carbazole family have demonstrated significant antimicrobial effects against various bacterial strains. For instance, derivatives have shown zones of inhibition ranging from 10.3 to 26.08 mm against pathogens like Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Some derivatives are noted for their neuroprotective properties, which may be beneficial in treating neurological disorders .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Certain derivatives have been identified as potent inhibitors of CDK4, which plays a critical role in cell cycle regulation and cancer proliferation .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with inflammation and immune responses. For example, it has been suggested that it could modulate allergic inflammation through interactions with the aryl hydrocarbon receptor (AhR) .
  • Oxidative Stress Response : this compound may induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Studies : In vitro studies demonstrated that specific derivatives exhibited IC50 values as low as 0.07 µM against A549 lung carcinoma cells . These findings underscore the compound's potential as a lead structure for developing new anticancer agents.
  • Antimicrobial Testing : A series of N-substituted carbazoles were evaluated for their antimicrobial activities using disc diffusion methods. Compounds showed significant antibacterial effects with MIC values ranging from 6.2 to 50 µg/mL against various bacterial strains .

Comparative Analysis

To provide a clearer understanding of how this compound compares to related compounds, the following table summarizes key characteristics:

Compound NameStructure TypeKey Biological Activity
5-Phenylthis compoundIndeno-CarbazoleAntitumor, antimicrobial
5-Methylindeno[2,1-b]carbazoleIndeno-CarbazoleLower toxicity; potential drug development
6-Phenylindolo[3,2-b]carbazoleIndolo-CarbazoleNeuroprotective effects

This table illustrates the diverse biological activities and therapeutic potentials among structurally similar compounds.

Q & A

Q. What are the optimal synthetic routes for Indeno[2,1-b]carbazol-7(5H)-one derivatives, and how do reaction conditions influence yield?

The synthesis of indenocarbazole derivatives often involves cyclocondensation or multicomponent reactions. For example, chromeno-carbazole analogs are synthesized via acid-catalyzed cyclization, yielding 26–59% depending on substituents and solvent systems (e.g., EtOH or CH2_2Cl2_2-pet. ether) . Microwave-assisted protocols can enhance reaction efficiency for heterocyclic cores, as demonstrated in thiazolone and imidazothiadiazole syntheses, though direct applications to indenocarbazoles require further optimization . Key factors include temperature control, catalyst selection (e.g., acetic acid for cyclization), and purification via recrystallization or column chromatography.

Q. What standard characterization techniques are employed to confirm the structure of this compound derivatives?

Structural validation typically combines:

  • IR spectroscopy to identify carbonyl (ν~1680–1705 cm1^{-1}) and nitro groups (ν~1338–1515 cm1^{-1}) .
  • 1^1H NMR in DMSO-d6d_6 for resolving aromatic protons (δ~7.2–7.5 ppm) and alkyl substituents (δ~1.9–3.6 ppm) .
  • EIMS to confirm molecular ion peaks (e.g., m/z 393 for chromeno-carbazoles) and fragmentation patterns .
  • Elemental analysis (C, H, N) to verify purity (>95% by HPLC or combustion analysis) .

Advanced Research Questions

Q. How does structural isomerism or positional substitution influence the electronic properties of this compound derivatives?

Positional isomerism in polycyclic systems (e.g., para- vs. meta-substituted indenofluorenes) significantly alters HOMO/LUMO levels and charge transport. For instance, DMIC-TRZ, a derivative with a triazine-phenyl substituent, exhibits enhanced electron mobility and thermal stability (Tg_g >150°C), making it suitable as a host material in OLEDs . Comparative studies using cyclic voltammetry and DFT calculations can quantify the impact of substituents on ionization potentials and electron affinity .

Q. What strategies mitigate regioselectivity challenges during the synthesis of this compound analogs?

Regioselectivity issues arise in multicomponent reactions, such as the formation of chromeno-carbazole isomers (2:1 or 3:1 ratios) . Mitigation strategies include:

  • Solvent polarity adjustment (e.g., DCM vs. EtOAc) to favor specific transition states.
  • Catalyst optimization (e.g., Lewis acids like TiCl4_4 for amidine formation) .
  • Chromatographic separation (HPLC or TLC) to isolate dominant isomers, followed by crystallography for absolute configuration determination .

Q. How can this compound derivatives be integrated into optoelectronic devices, and what performance metrics are critical?

In OLEDs, derivatives like DMIC-TRZ serve as hosts in emissive layers, achieving external quantum efficiencies (EQE) >20% by balancing triplet up-conversion and singlet radiation . Key metrics include:

  • Charge mobility (hole/electron transport balanced via HAT-CN/TAPC layers).
  • Exciton confinement using blocking layers (e.g., mCBP for electrons).
  • Operational stability under high current density (>100 cd/m2^2 for 1000 hours) .

Methodological Considerations

Q. How should researchers address contradictory spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected 1^1H NMR splitting or IR band shifts) may arise from solvent effects, tautomerism, or impurities. Solutions include:

  • Multi-technique validation : Cross-referencing NMR, HRMS, and X-ray crystallography .
  • Computational modeling : Simulating spectra (e.g., DFT for NMR chemical shifts) to match experimental data .
  • Controlled recrystallization to isolate pure phases and eliminate solvent interference .

Q. What experimental designs are recommended for optimizing reaction yields in indenocarbazole synthesis?

A factorial design approach can systematically vary:

  • Temperature (room temp. vs. reflux).
  • Catalyst loading (e.g., 1–5 mol% TiCl4_4) .
  • Reaction time (1–24 hours). Response surface methodology (RSM) identifies optimal conditions, as demonstrated in nitro-substituted chromeno-carbazole synthesis (59% yield under reflux in EtOH) .

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